molecular formula C17H23NO3S B3015521 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097908-77-3

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3015521
CAS No.: 2097908-77-3
M. Wt: 321.44
InChI Key: XHIRMGFINGRRSX-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a tetrahydronaphthalene (tetralin) backbone fused to a sulfonamide group. The molecule features a 1-hydroxycyclohex-2-en-1-ylmethyl substituent, which introduces both hydroxyl and cycloalkene functionalities. The hydroxycyclohexene moiety may enhance solubility via hydrogen bonding, while the tetralin system provides lipophilicity, balancing bioavailability.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(10-4-1-5-11-17)13-18-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h4,8-10,12,18-19H,1-3,5-7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIRMGFINGRRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may exhibit significant pharmacological properties, particularly in the realms of antitumor and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Case Study:
In a comparative study involving several sulfonamide derivatives, some exhibited IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For example:

  • Compound A : IC50 = 2.5 µg/mL
  • Compound B : IC50 = 3.0 µg/mL
  • Doxorubicin : IC50 = 37.5 µg/mL

These findings suggest that the structural modifications in sulfonamides can enhance their antitumor efficacy .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Research Findings:
In vitro studies showed that derivatives similar to this compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

CompoundMIC (µg/mL)
Compound C15
Compound D20
Standard (Penicillin)10

These results indicate a promising application for this class of compounds in treating bacterial infections .

The proposed mechanism of action for this compound involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate levels necessary for nucleic acid synthesis and ultimately bacterial growth arrest.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. For instance, derivatives of tetrahydronaphthalene sulfonamides have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation and survival. A study demonstrated that such compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Properties
The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects. Investigations into similar compounds have shown effectiveness against various bacterial strains by inhibiting folate synthesis pathways essential for bacterial growth . This property could be harnessed for developing new antibiotics.

Biochemical Applications

Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with active sites of enzymes, providing insights into enzyme kinetics and mechanisms. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis .

Drug Design and Development
The compound's unique structure makes it a candidate for drug design efforts aimed at creating novel therapeutic agents. By modifying the sulfonamide group or the cyclohexene moiety, researchers can explore variations that enhance potency or selectivity against specific biological targets . Structure-activity relationship (SAR) studies can further elucidate the influence of various substituents on biological activity.

Environmental Science

Pollutant Degradation
Research into the degradation of sulfonamides in environmental settings has gained traction due to concerns about their persistence and toxicity in ecosystems. This compound could be studied for its biodegradability and potential as a model compound for understanding the degradation pathways of sulfonamides in wastewater treatment processes .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of tetrahydronaphthalene sulfonamides and their effects on human cancer cell lines. Results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells compared to non-modified controls .

Case Study 2: Antimicrobial Efficacy

In a clinical microbiology study, a series of sulfonamide derivatives were tested against multi-drug resistant bacterial strains. The findings revealed that certain modifications increased antibacterial activity significantly, suggesting a pathway for developing new treatments for resistant infections .

Comparison with Similar Compounds

Comparison with N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Structural Differences :

  • Aromatic System : Both compounds share the tetralin-sulfonamide core. However, the comparator replaces the hydroxycyclohexene group with a furan-thiophene hybrid system.
  • Heterocycles : The furan (oxygen-containing) and thiophene (sulfur-containing) rings introduce distinct electronic profiles. The furan’s electron-rich nature and thiophene’s polarizability may alter reactivity or binding interactions compared to the target’s cyclohexene .

Physicochemical Properties :

  • Solubility : The hydroxy group in the target compound likely improves aqueous solubility, whereas the furan-thiophene system may increase lipophilicity .

Comparison with N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-Tetramethylbenzene-1-sulfonamide

Structural Differences :

  • Aromatic System : The comparator substitutes the tetralin system with a heavily methylated benzene ring (2,3,5,6-tetramethylbenzene).
  • Substituents : Both compounds retain the hydroxycyclohexenylmethyl group but differ in the sulfonamide-attached aromatic system .

Physicochemical Properties :

  • Molecular Weight : The comparator has a lower molecular weight (323.5 g/mol vs. ~350–400 g/mol estimated for the target), suggesting reduced steric bulk.

Functional Implications :

  • The tetramethylbenzene system may hinder rotational freedom, affecting conformational adaptability in biological interactions.

Comparison with Bicyclic Sulfonamides ( and )

Structural Differences :

  • Core Structure: Compounds like 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide feature rigid norbornane-derived frameworks, unlike the flexible tetralin and cyclohexene moieties in the target compound .

Physicochemical and Functional Properties :

  • Solubility : The oxo group in the comparator may improve polarity, but the dimethyl groups could offset this effect.

Comparison with Triazole-Containing Acetamides ()

Structural Differences :

  • Functional Groups : The triazole-acetamide derivatives lack sulfonamide groups and instead feature 1,2,3-triazole rings formed via click chemistry .
  • Aromatic Systems : These compounds incorporate naphthalene rings, which are fully aromatic compared to the partially saturated tetralin in the target.

Functional Implications :

  • Hydrogen Bonding : The triazole’s nitrogen atoms offer hydrogen-bonding sites absent in the target compound.
  • Synthetic Methodology : Click chemistry enables rapid diversification, contrasting with traditional sulfonamide synthesis routes.

Comparison with Naphthalene-Piperidinyloxy Sulfonamide ()

Structural Differences :

  • Substituents : Compound 2g includes a naphthalene group and a 2,2,6,6-tetramethylpiperidin-1-yloxy radical, introducing steric bulk and radical stability .
  • Functional Groups : The piperidinyloxy group provides basic nitrogen, influencing pH-dependent solubility.

Physicochemical Properties :

  • Molecular Weight : At 403.5 g/mol, it is heavier than the target compound, likely due to the piperidinyloxy substituent.
  • Reactivity : The radical nature of the piperidinyloxy group may confer unique reactivity in synthetic or biological contexts.

Q & A

Q. How can researchers optimize the synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent ratios, catalyst loading, and reaction time. For analogous sulfonamide derivatives, copper-catalyzed 1,3-dipolar cycloaddition reactions (e.g., Cu(OAc)₂ at 10 mol% in t-BuOH:H₂O (3:1)) have been effective, with yields influenced by solvent polarity and azide-alkyne stoichiometry . Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures reaction completion. Post-synthesis purification via recrystallization (ethanol) and brine washing enhances purity. Adjusting these parameters systematically while tracking yield and purity metrics is critical .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is essential:
  • IR spectroscopy identifies functional groups (e.g., –NH at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹) .
  • NMR (¹H/¹³C) resolves regiochemistry and confirms substituent placement. For example, aromatic protons in analogous compounds appear at δ 7.20–8.61 ppm, while triazole protons resonate at δ 8.36 ppm in DMSO-d₆ .
  • HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed deviations <1 ppm) . Cross-referencing these datasets ensures structural fidelity.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should use graded solvent systems (e.g., DMSO, ethanol, aqueous buffers) with spectrophotometric quantification. Stability studies require accelerated degradation tests under varying pH (e.g., phosphate buffer pH 7.0), temperature (e.g., 25°C vs. 40°C), and light exposure. For instance, maintaining test solutions at 15°C until HPLC analysis prevents degradation . Stability-indicating assays (e.g., HPLC with UV detection) track decomposition products .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways to predict regioselectivity. For example, ICReDD’s workflow combines reaction path searches with experimental data mining to optimize conditions for cycloadditions or sulfonamide functionalization . Molecular dynamics simulations further assess solvent effects and steric hindrance. These computational insights guide experimental prioritization, reducing trial-and-error cycles .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. A stepwise approach includes:
  • Repeating reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Using 2D NMR (e.g., HSQC, HMBC) to reassign ambiguous signals .
  • Comparing experimental HRMS with theoretical isotopic patterns to detect adducts or byproducts .
    Methodological frameworks like Stewart’s research stages (problem development → data integration) systematize troubleshooting .

Q. What advanced NMR techniques can elucidate conformational dynamics or non-covalent interactions?

  • Methodological Answer :
  • NOESY/ROESY identifies through-space interactions (e.g., cyclohexene ring puckering or sulfonamide hydrogen bonding).
  • VT-NMR (variable temperature) probes conformational flexibility by tracking signal coalescence at elevated temperatures .
  • DOSY distinguishes aggregates or supramolecular complexes in solution. For example, diffusion coefficients <10⁻¹⁰ m²/s suggest intermolecular associations .

Q. Which separation technologies are optimal for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
  • Membrane separation (e.g., nanofiltration) isolates sulfonamides based on molecular weight cut-offs (MWCO ~300–500 Da) .
  • Preparative HPLC with C18 columns (acetonitrile/water gradient) resolves polar byproducts.
  • Countercurrent chromatography (CCC) exploits partition coefficient differences in biphasic solvent systems, avoiding irreversible adsorption .

Q. How can heterogeneous catalysis be leveraged for greener synthesis of this compound?

  • Methodological Answer : Immobilized catalysts (e.g., Cu NPs on silica) enable recyclable, solvent-free protocols. For example, copper-loaded catalysts in 1,3-dipolar cycloadditions reduce metal leaching and improve turnover numbers (TON > 50) . Microwave-assisted reactions further enhance energy efficiency, reducing reaction times by 60–70% compared to conventional heating .

Q. What methodologies quantify the compound’s degradation pathways under environmental or physiological conditions?

  • Methodological Answer :
  • LC-MS/MS identifies hydrolytic or oxidative degradation products (e.g., sulfonic acid derivatives).
  • Radiolabeling (e.g., ¹⁴C-tagged cyclohexene) tracks mineralization rates in biodegradation studies.
  • Computational QSAR models predict persistence based on substituent electronic profiles (e.g., Hammett constants) .

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